EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

Catalog No.
S001775
CAS No.
111011-76-8
M.F
C36H45ClN3O8P
M. Wt
714.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

CAS Number

111011-76-8

Product Name

EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride

Molecular Formula

C36H45ClN3O8P

Molecular Weight

714.2 g/mol

InChI

InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H

InChI Key

IKBJGZQVVVXCEQ-UHFFFAOYSA-N

SMILES

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Synonyms

5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid, 2-(phenyl(phenylmethyl)amino) ethyl ester, P-oxide, hydrochloride, efonidipine, enfonidipine hydrochloride, NZ 105, NZ-105

Canonical SMILES

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl

Description

The exact mass of the compound Efonidipine hydrochloride ethanolate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antihypertensive Effects

Efonidipine hydrochloride ethanolate has been investigated for its ability to lower blood pressure. Studies suggest it acts by blocking calcium channels in smooth muscle cells of blood vessels, causing them to relax and dilate. This reduces peripheral vascular resistance, leading to a decrease in blood pressure [1].

Source

Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""

Beyond Blood Pressure Control

Research suggests Efonidipine hydrochloride ethanolate might have applications beyond just blood pressure regulation. Some studies have explored its potential role in:

  • Atherosclerosis: This condition involves the buildup of plaque in arteries. Studies suggest Efonidipine hydrochloride ethanolate might have antiatherosclerotic properties, potentially slowing down plaque progression [1].

Source

Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""

  • Acute Renal Failure: Limited research suggests Efonidipine hydrochloride ethanolate might offer some protection against kidney damage in cases of acute renal failure [1].

Source

Efonidipine hydrochloride [Shionogi & Co., Ltd.] - DrugBank Online. ""

Efonidipine Hydrochloride Monoethanolate is a novel compound classified as a 1,4-dihydropyridine derivative, primarily utilized for its antihypertensive and antianginal properties. It functions as a dual calcium channel blocker, specifically targeting both L-type and T-type calcium channels, which is crucial for its pharmacological effects. The compound is marketed under the brand name Landel by Shionogi & Co., having been launched in Japan in 1995. Its molecular formula is C34H38N3O7PC2H6OClHC_{34}H_{38}N_{3}O_{7}P\cdot C_{2}H_{6}O\cdot ClH with a molecular weight of approximately 714.185 g/mol .

Efonidipine, and presumably efonidipine hydrochloride ethanolate, works by blocking calcium channels, particularly L-type and T-type channels in the heart and blood vessel walls []. This reduces the influx of calcium ions, leading to relaxation of smooth muscle cells in blood vessels, ultimately lowering blood pressure. Additionally, efonidipine might influence kidney function by suppressing aldosterone production and reducing sodium reabsorption [].

Information on the specific safety profile of efonidipine hydrochloride ethanolate is limited. However, efonidipine itself generally exhibits a good safety profile, with common side effects like headache, dizziness, and flushing []. Further research is needed to determine if the addition of the ethanol molecule alters the safety profile of efonidipine.

Typical of calcium channel blockers. The primary mechanism involves the inhibition of calcium influx through L- and T-type channels, leading to vasodilation and decreased myocardial oxygen demand. This action is facilitated by the phosphonate moiety at the C5 position of the dihydropyridine ring, which plays a significant role in its unique pharmacological profile .

Key Reactions Include:

  • Calcium Channel Blocking: Efonidipine binds to the calcium channels, preventing calcium ions from entering cardiac and vascular smooth muscle cells.
  • Vasodilation: The inhibition of calcium influx leads to relaxation of vascular smooth muscles, resulting in lowered blood pressure.
  • Negative Chronotropic Effect: By affecting sinoatrial node cells, it reduces heart rate through prolonged late phase-4 depolarization .

Efonidipine exhibits significant biological activity through its dual action on calcium channels. Its antihypertensive effects are attributed to:

  • Vasodilation: It causes relaxation of blood vessels, thereby reducing systemic vascular resistance.
  • Increased Coronary Blood Flow: By blocking both types of calcium channels, it enhances coronary perfusion and alleviates myocardial ischemia.
  • Renal Protection: Efonidipine improves renal function by increasing glomerular filtration rate without raising intra-glomerular pressure, thus preventing hypertension-induced renal damage .

The synthesis of Efonidipine Hydrochloride Monoethanolate typically involves multi-step organic reactions starting from dihydropyridine precursors. Key steps include:

  • Formation of Dihydropyridine Core: This involves cyclization reactions that establish the dihydropyridine structure.
  • Phosphonation: Introduction of the phosphonate group at the C5 position to enhance biological activity.
  • Hydrochloride Formation: The hydrochloride salt form is generated to improve solubility and stability.

Recent studies have also explored solid dispersion techniques using microwave treatment to enhance the physicochemical properties and bioavailability of Efonidipine Hydrochloride Monoethanolate .

Efonidipine Hydrochloride Monoethanolate is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Angina Pectoris Treatment: It alleviates angina symptoms by improving coronary blood flow.
  • Renal Protection: Its ability to enhance renal function makes it a candidate for treating hypertension-related kidney issues.

Efonidipine has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It may interact with other antihypertensive agents, necessitating careful monitoring when combined with medications like diuretics or beta-blockers.
  • Biological Interactions: Studies indicate that Efonidipine can influence renal hemodynamics and alter the pharmacokinetics of co-administered drugs due to its effects on renal blood flow and filtration rates .

Several compounds share structural similarities or pharmacological profiles with Efonidipine Hydrochloride Monoethanolate. Below is a comparison highlighting its uniqueness:

Compound NameClassUnique Features
AmlodipineDihydropyridinePrimarily L-type calcium channel blocker; higher propensity for pedal edema.
NifedipineDihydropyridineL-type selective; less effective on T-type channels compared to Efonidipine.
NimodipineDihydropyridinePrimarily used for cerebral vasospasm; less renal protective effects than Efonidipine.
FelodipineDihydropyridineSelective for L-type channels; may cause peripheral edema more frequently than Efonidipine.

Efonidipine's dual action on both L-type and T-type calcium channels distinguishes it from other dihydropyridine derivatives, offering enhanced therapeutic benefits such as reduced risk of edema and improved renal outcomes .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

713.2632801 g/mol

Monoisotopic Mass

713.2632801 g/mol

Heavy Atom Count

49

UNII

84HJ0Q6TMN

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Diuretics

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Health Hazard

Health Hazard

Other CAS

111011-76-8

Wikipedia

Efonidipine hydrochloride ethanolate

Dates

Modify: 2023-09-12

[1]. Ikeda K, et al. Efonidipine, a Ca(2+)-channel blocker, enhances the production of dehydroepiandrosterone sulfate in NCI-H295R human adrenocortical carcinoma cells. Tohoku J Exp Med. 2011;224(4):263-71. 


[2]. Nakano N, et al. Effects of efonidipine, an L- and T-type calcium channel blocker, on the renin-angiotensin-aldosterone system in chronic hemodialysis patients. Int Heart J. 2010 May;51(3):188-92. 


[3]. Suzuki S, et al. Beneficial effects of the dual L- and T-type Ca2+ channel blocker efonidipine on cardiomyopathic hamsters. Circ J. 2007 Dec;71(12):1970-6. 


[4]. Lee TS, et al. Actions of mibefradil, efonidipine and nifedipine block of recombinant T- and L-type Ca channels with distinct inhibitory mechanisms. Pharmacology. 2006;78(1):11-20.

Explore Compound Types